REACTION_CXSMILES
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P(Cl)(Cl)(OP(Cl)(Cl)=O)=O.[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[CH:15]=[CH:16][NH:17]2)([O-:12])=[O:11].[C:22]([O:26]N1CCCC1C)(=[O:25])[CH:23]=[O:24].[C:33]([O-])(O)=O.[Na+]>CO>[N+:10]([C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15]([C:23](=[O:24])[C:22]([O:26][CH3:33])=[O:25])=[CH:16][NH:17]2)([O-:12])=[O:11] |f:3.4|
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Name
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|
Quantity
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0.938 mL
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Type
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reactant
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Smiles
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P(=O)(OP(=O)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C2C=CNC2=CC=C1
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Name
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methylpyrrolidinyl glyoxylate
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Quantity
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1.1 g
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Type
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reactant
|
Smiles
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C(C=O)(=O)ON1C(CCC1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the solution was extracted with CH2Cl2 (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo until crystals
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Type
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CUSTOM
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Details
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formed
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Type
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FILTRATION
|
Details
|
The crystals were collected by vacuum filtration and two more crops
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Type
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CUSTOM
|
Details
|
were isolated from the filtrate
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Name
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|
Type
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product
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Smiles
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[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |